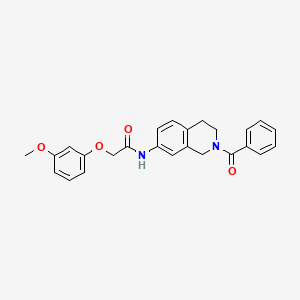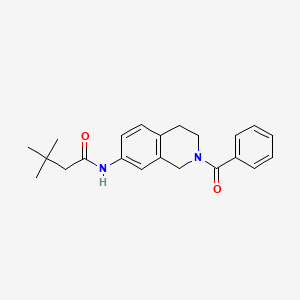
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide (NBI-743) is a small molecule compound with a variety of applications in scientific research. It is a member of the benzoyltetrahydroisoquinolin family and is structurally similar to other compounds in this family, such as NBI-744 and NBI-746. NBI-743 has a wide range of applications in scientific research, including as an inhibitor of protein kinase C (PKC) and as an agonist of the G-protein-coupled receptor GPR55. It has also been studied as a potential therapeutic agent for the treatment of cancer, inflammation, and pain.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide has been studied extensively for its potential applications in scientific research. It has been shown to be an effective inhibitor of protein kinase C (PKC) and an agonist of the G-protein-coupled receptor GPR55. It has also been studied as a potential therapeutic agent for the treatment of cancer, inflammation, and pain. This compound has been studied for its potential use in the treatment of various types of cancer, including breast, prostate, and lung cancer. It has also been studied for its potential use in the treatment of inflammation and pain, as well as for its potential use in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide is not completely understood. However, it is believed that this compound acts as an inhibitor of protein kinase C (PKC) and as an agonist of the G-protein-coupled receptor GPR55. PKC is a family of enzymes that are involved in the regulation of cell proliferation, differentiation, and apoptosis. GPR55 is a G-protein-coupled receptor that is involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation, differentiation, and apoptosis. It has also been shown to be an agonist of the G-protein-coupled receptor GPR55, which is involved in the regulation of pain, inflammation, and other physiological processes. This compound has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide in laboratory experiments is that it can be synthesized using a variety of methods. This makes it easier to obtain and use in experiments. Additionally, this compound has a wide range of applications in scientific research, making it useful in a variety of different experiments.
However, there are also some limitations to using this compound in laboratory experiments. For example, it is not completely understood how this compound works, so there is still much to be explored in terms of its mechanism of action. Additionally, this compound has not been approved for use in humans, so it is not suitable for use in clinical trials.
Direcciones Futuras
There are a number of potential future directions for research on N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide. These include further research into the mechanism of action of this compound, as well as its potential therapeutic applications in the treatment of cancer, inflammation, and pain. Additionally, further research could be conducted into the potential use of this compound in the treatment of neurological disorders. Finally, further research could be conducted into the potential use of this compound in the development of novel drug delivery systems.
Métodos De Síntesis
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide can be synthesized using a number of different methods. The most common method is the condensation of benzoyl chloride, 1,2,3,4-tetrahydroisoquinoline-7-yl bromide, and dimethylbutanamide in the presence of an acid catalyst. This reaction yields this compound as a white solid. Other methods for the synthesis of this compound include the reaction of benzoyl chloride, 1,2,3,4-tetrahydroisoquinoline-7-yl bromide, and dimethylbutanamide in the presence of an amine, or the reaction of benzoyl chloride and 1,2,3,4-tetrahydroisoquinoline-7-yl bromide in the presence of a base.
Propiedades
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-22(2,3)14-20(25)23-19-10-9-16-11-12-24(15-18(16)13-19)21(26)17-7-5-4-6-8-17/h4-10,13H,11-12,14-15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACJQGKATUWDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

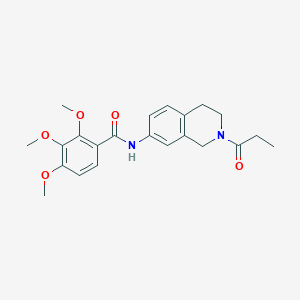
![2-(2,4-dichlorophenoxy)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B6501352.png)
![3-methyl-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6501358.png)
![3,4-difluoro-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B6501365.png)
![2-(naphthalen-2-yloxy)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B6501372.png)

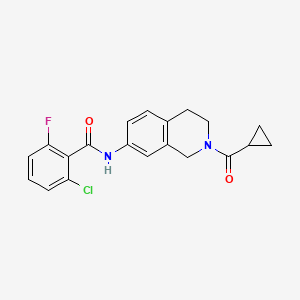
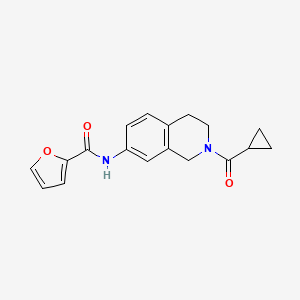
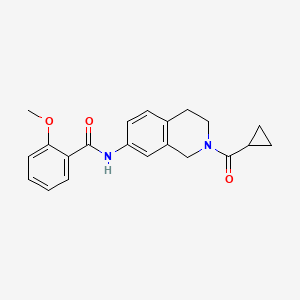
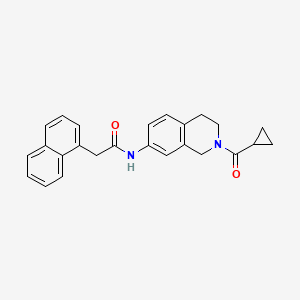

![N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide](/img/structure/B6501408.png)
![3-(propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6501422.png)
